![molecular formula C19H17N5O3S B2969150 N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921881-47-2](/img/structure/B2969150.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, with the CAS number 921881-47-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitubercular and antiparasitic effects, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H17N5O3S, with a molecular weight of 395.4 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an imidazothiazole derivative.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antitubercular Activity : Compounds in the nitroimidazopyrazinone class have shown promising results against Mycobacterium tuberculosis. In vitro studies demonstrated that certain derivatives had IC50 values in the low micromolar range against both normoxic and hypoxic strains of M. tuberculosis .
- Antiparasitic Activity : The compound has been evaluated for its activity against Trypanosoma brucei, a model for human African trypanosomiasis (HAT), showing improved potency compared to standard treatments like nifurtimox . In particular, analogs with specific structural modifications exhibited IC50 values around 0.86 µM against T. b. brucei.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazothiazole portion of the molecule significantly affect biological activity. For example:
- Amide Linkers : The presence of amide linkers was found to enhance activity against T. b. brucei, suggesting that this functional group plays a crucial role in binding interactions .
- Substituents on Aromatic Rings : The introduction of electron-withdrawing groups on the aromatic rings has been correlated with increased potency against various pathogens .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Antidiabetic Potential : A study explored benzodioxole derivatives and their inhibitory effects on α-amylase. Compounds showed IC50 values as low as 0.68 µM while demonstrating minimal cytotoxicity towards normal cell lines .
- Cytotoxicity Assessments : Various derivatives were tested across cancer cell lines using MTS assays to evaluate their safety profiles. Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
Data Summary
The following table summarizes key findings from various studies related to the biological activity of this compound and related compounds:
Compound | Target Pathogen | IC50 (µM) | Notes |
---|---|---|---|
Nitroimidazopyrazinones | M. tuberculosis | < 0.05 | Effective under hypoxic conditions |
Benzodioxole derivative | T. b. brucei | 0.86 | Superior to nifurtimox |
Benzodioxole derivative | α-amylase | 0.68 | Low cytotoxicity on normal cells |
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-17(20-13-6-7-15-16(10-13)27-12-26-15)11-28-19-22-21-18-23(8-9-24(18)19)14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIMYUQVPNGRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)N1C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.